molecular formula C16H16N4O3S B2644341 6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034374-87-1

6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No. B2644341
CAS RN: 2034374-87-1
M. Wt: 344.39
InChI Key: ZCEVRGBZKIBDOJ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-ones and pyrrolo[2,3-d]pyrimidines are classes of compounds that have been studied for their potential biological activities . They have been found to possess various biological activities such as fungicidal, bactericidal, and anti-inflammatory effects .


Synthesis Analysis

These compounds are traditionally synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams, and also from cyclic ketones by the Gewald reaction .


Molecular Structure Analysis

The molecular structure of these compounds involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The reactions of these compounds with benzaldehyde, its 4-dimethylamino-, 3,4-dimethoxy-, and 3,4-methylenedioxy derivatives and also furfural in the presence of NaOH have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary, but it has been noted that all the potent compounds from a certain series have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide detailed its synthesis, crystal structure determination, and theoretical studies including density functional theory (DFT) calculations, molecular electrostatic potential (MEP) surface mapping, and Hirshfeld surface analysis. This compound exhibited promising anticancer activity against several cancer cell lines, highlighting the role of structural analysis in drug development (Pei Huang et al., 2020).

Biological Activities

  • Antibacterial Activity : Research on 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3h)-one derivatives showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the potential of pyrimidine derivatives in addressing antibiotic resistance (L. N. Bheemanapalli et al., 2008).

  • Anti-fibrosis Activity : A study on novel 2-(pyridin-2-yl) pyrimidine derivatives assessed their anti-fibrotic activities against rat hepatic stellate cells, with some compounds outperforming established anti-fibrotic drugs. This research underscores the therapeutic potential of pyrimidine derivatives in treating fibrotic diseases (Yi-Fei Gu et al., 2020).

Utilization by Biological Systems

  • The utilization of nicotinamide derivatives in various biological systems was explored, revealing the metabolic pathways and effects of related compounds in mammals, insects, and bacteria, which could inform further pharmacological or nutritional research (P. Ellinger et al., 1947).

Chemical Properties and Reactions

  • Investigations into the chemical properties and reactions of related compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinates, provide foundational knowledge that can be applied to the design and synthesis of new compounds with potential scientific or therapeutic applications (J. Cobo et al., 2008).

Mechanism of Action

In the context of biological activity, some derivatives have been found to be potent, competitive inhibitors of Purine Nucleoside Phosphorylase (PNP) and selectively cytotoxic to certain cell lines .

Future Directions

The development of new derivatives of these compounds is an ongoing area of research, with the aim of improving their physicochemical and pharmacodynamic properties . The potential for these compounds to be used as therapeutic agents in various diseases is a promising future direction .

properties

IUPAC Name

6-ethoxy-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-2-23-13-4-3-11(9-18-13)14(21)17-6-7-20-10-19-15-12(16(20)22)5-8-24-15/h3-5,8-10H,2,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEVRGBZKIBDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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